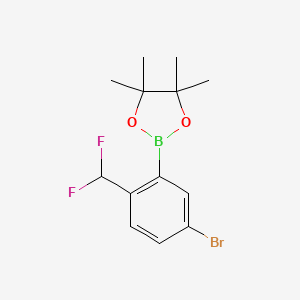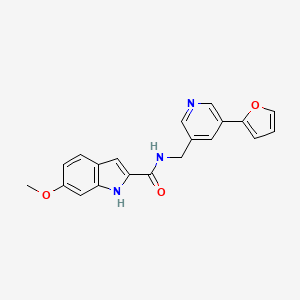
4-Chloro-2,6-di(2-pyridinyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2,6-di(2-pyridinyl)pyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with two pyridinyl groups and a chlorine atom. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological activities and its role as a building block in the synthesis of various bioactive molecules .
作用機序
In terms of its target of action, it’s worth noting that pyrimidine derivatives are often used in the synthesis of drugs due to their wide range of biological activities. For instance, some pyrimidine derivatives have been found to have anticancer properties .
The exact mode of action can vary greatly depending on the specific compound and its molecular structure .
生化学分析
Biochemical Properties
It has been found that similar pyrimidine derivatives have shown promising activity against selected human cancer cell lines . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
Similar compounds have shown to exert cytotoxic effects against various cancer cell lines, including MCF7, A549, HCT116, PC3, HePG2, PACA2, and BJ1
Molecular Mechanism
Similar compounds have shown promising binding affinities against Bcl2 anti-apoptotic protein
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,6-di(2-pyridinyl)pyrimidine typically involves the reaction of 2,6-dichloropyrimidine with 2-pyridylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or water . The reaction conditions are generally mild, making this method efficient and widely used in laboratory settings.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing cost-effective reagents and catalysts .
化学反応の分析
Types of Reactions
4-Chloro-2,6-di(2-pyridinyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Ethanol, water, or dimethylformamide (DMF).
Major Products
The major products formed from these reactions include various substituted pyrimidines and pyridines, which can be further functionalized for specific applications .
科学的研究の応用
4-Chloro-2,6-di(2-pyridinyl)pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.
Biological Studies: Used in the study of enzyme inhibitors and receptor modulators.
Material Science: Employed in the development of novel materials with specific electronic properties.
類似化合物との比較
Similar Compounds
2,6-Diamino-4-chloropyrimidine: Another pyrimidine derivative with similar structural features.
4-Chloro-2,6-diaminopyrimidine: Known for its use in the synthesis of pharmaceuticals.
Uniqueness
4-Chloro-2,6-di(2-pyridinyl)pyrimidine is unique due to its dual pyridinyl substitution, which enhances its binding affinity and specificity for certain biological targets. This makes it a valuable compound in the design of new drugs and materials .
特性
IUPAC Name |
4-chloro-2,6-dipyridin-2-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN4/c15-13-9-12(10-5-1-3-7-16-10)18-14(19-13)11-6-2-4-8-17-11/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJZUIYZPXXSOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=NC(=N2)C3=CC=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-chlorophenyl)-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2723705.png)

![methyl 2-(2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2723707.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-({5-[2-(4-fluorophenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2723710.png)




![1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2723720.png)
![N-(2,5-dimethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2723721.png)
![6-(4-Butylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2723723.png)
